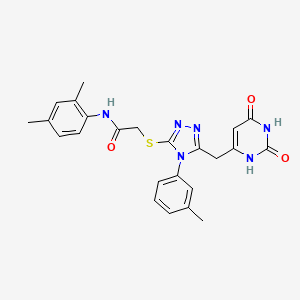

![molecular formula C12H10N2O3S2 B2769923 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 301298-66-8](/img/structure/B2769923.png)

4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

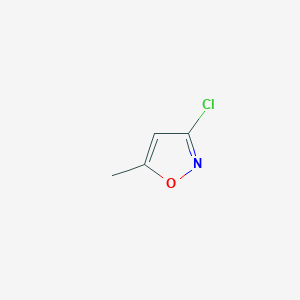

The compound appears to contain a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazolidines are a type of heterocyclic compound and are found in a variety of biological molecules and pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Thiazolidines, for example, can undergo a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational tools. These properties might include melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents

Thiazolidine-2,4-diones have been evaluated for their potential as antihyperglycemic agents. Novel derivatives of thiazolidine-2,4-diones have shown promising results in lowering glucose and insulin levels in obese, insulin-resistant mouse models. These compounds, particularly those with sulfonyl and sulfanyl substitutions, have been identified for their potency and efficacy at various doses, underscoring their potential in diabetes management (Wrobel et al., 1998).

Antiproliferative Activity

Research into thiazolidine-2,4-diones has also revealed their antiproliferative activity against human cancer cell lines. A series of novel derivatives have been synthesized and tested for their efficacy in inhibiting the proliferation of various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety, along with specific substituent effects on the aryl ring, has been identified as crucial for the antiproliferative activity of these compounds (Chandrappa et al., 2008).

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-dione derivatives have demonstrated weak to moderate antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida albicans. This highlights their potential application in addressing microbial infections. One compound, in particular, showed notable antibacterial activity against Staphylococcus aureus, pointing to the therapeutic possibilities of these molecules in combating bacterial infections (Alhameed et al., 2019).

Wirkmechanismus

Target of Action

Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes . They also act as aldose reductase inhibitors, recommended for the treatment of neuropathy, nephropathy, and cataract .

Mode of Action

It’s known that 1,3-thiazolidin-4-one derivatives exhibit various biological activities . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Pharmacokinetics

The physicochemical properties and drug likeness of similar compounds have been predicted in silico .

Result of Action

The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S2/c15-7-4-19-12(18)13(7)14-10(16)8-5-1-2-6(3-5)9(8)11(14)17/h1-2,5-6,8-9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUDFBWMQUMDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)CSC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

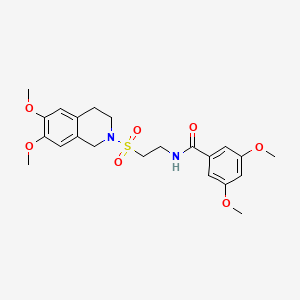

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)

![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)

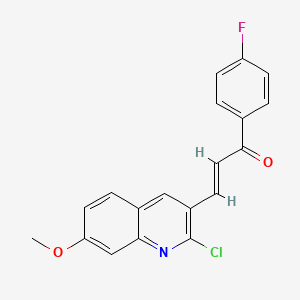

![N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2769848.png)

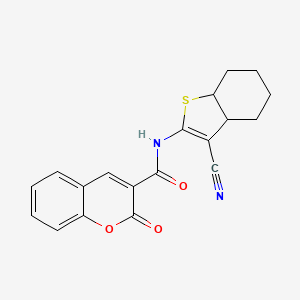

![N-(4-chlorobenzyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2769850.png)

![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2769851.png)

![4-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2769859.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2769862.png)

![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2769863.png)